Trimethylsilyl isocyanide

Catalog No.
S8939171
CAS No.
18169-72-7
M.F
C4H9NSi
M. Wt
99.21 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylsilyl isocyanide

CAS Number

18169-72-7

Product Name

Trimethylsilyl isocyanide

IUPAC Name

isocyano(trimethyl)silane

Molecular Formula

C4H9NSi

Molecular Weight

99.21 g/mol

InChI

InChI=1S/C4H9NSi/c1-5-6(2,3)4/h2-4H3

InChI Key

QVMFXFXESKJSGE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[N+]#[C-]

Trimethylsilyl isocyanide is an organosilicon compound characterized by the presence of an isocyanide functional group attached to a trimethylsilyl moiety. Its chemical structure can be represented as (CH3)3SiNC(CH_3)_3SiNC, where the trimethylsilyl group provides unique properties that enhance its reactivity and stability in various organic reactions. Isocyanides are known for their distinctive linear structure, which allows for significant versatility in chemical transformations.

Due to its dual nucleophilic character. Key reactions include:

  • Nucleophilic Additions: Trimethylsilyl isocyanide can add to electrophiles such as carbonyl compounds, forming new carbon-nitrogen bonds. This reaction is particularly valuable in synthesizing amines and other nitrogen-containing compounds.
  • Formation of Urethanes: It reacts with alcohols and phenols under heating conditions to produce aryl urethanes, which are important intermediates in organic synthesis .
  • Cycloadditions: The compound can undergo cycloaddition reactions with isocyanates and carbodiimides, yielding various cyclic products, including 5-(trimethylsilylimino)imidazolidine-2,4-diones .
  • Substitution Reactions: It can also substitute halides in alkyl substrates, leading to the formation of more complex structures such as thiocyanates and isothiocyanates .

Several methods exist for synthesizing trimethylsilyl isocyanide:

  • Direct Reaction: Trimethylsilyl isocyanide can be synthesized from trimethylsilyl chloride and sodium azide, followed by treatment with a suitable carbon source.
  • Substitution Reactions: Another approach involves the reaction of trimethylsilyl cyanide with halogenated compounds or other electrophiles under basic conditions, facilitating the formation of the desired isocyanide .
  • One-Pot Reactions: Recent methodologies have introduced one-pot reactions involving alcohols and trimethylsilyl cyanide, yielding high yields of various isocyanides through straightforward procedures .

Trimethylsilyl isocyanide finds utility in various fields:

  • Organic Synthesis: It serves as a versatile reagent in organic synthesis for constructing complex molecules, particularly those containing nitrogen functionalities.
  • Material Science: The compound can be used in the development of functional materials due to its unique chemical properties.
  • Pharmaceutical Chemistry: Its derivatives may have applications in drug discovery and development, particularly in creating novel therapeutic agents.

Interaction studies involving trimethylsilyl isocyanide focus on its reactivity with various nucleophiles and electrophiles. These interactions are crucial for understanding how this compound can be utilized in synthetic pathways. For instance, its interactions with alcohols lead to urethane formation, while reactions with carbonyl compounds facilitate the synthesis of amines.

Trimethylsilyl isocyanide shares structural similarities with several other compounds, such as:

  • Trimethylsilyl cyanide: This compound features a cyanide group instead of an isocyanide group. It exhibits different reactivity patterns but can also serve as a precursor for nitrogen-containing compounds.
  • Isobutyl isocyanide: Similar in structure but with an isobutyl group instead of a trimethylsilyl group, this compound has distinct physical properties and reactivity.
  • Phenyl isocyanide: This compound contains a phenyl group and shows different reactivity profiles compared to trimethylsilyl isocyanide.

Comparison Table

CompoundStructureKey ReactivityUnique Features
Trimethylsilyl isocyanide(CH3)3SiNC(CH_3)_3SiNCNucleophilic addition to carbonylsStabilized by silicon
Trimethylsilyl cyanide(CH3)3SiCN(CH_3)_3SiCNHydrolyzes to hydrogen cyanideUsed as a cyanating agent
Isobutyl isocyanide(CH3)2CHNC(CH_3)_2CHNCReactivity similar to other isocyanidesBulkier substituent affects reactivity
Phenyl isocyanideC6H5NCC_6H_5NCReactivity towards electrophilesAromatic stabilization

Traditional Preparation Routes via Silylation Reactions

Traditional routes to Me$$3$$SiNC derivatives rely on nucleophilic silylation of cyanide precursors. A foundational method involves the reaction of alkali metal cyanides (e.g., KCN or NaCN) with chlorotrimethylsilane (Me$$3$$SiCl) in anhydrous solvents. For example, combining Me$$3$$SiCl with sodium cyanide in tetrahydrofuran (THF) at −78°C yields Me$$3$$SiCN, which undergoes partial isomerization to Me$$_3$$SiNC upon warming. The equilibrium ratio between cyanide and isocyanide forms is highly sensitive to temperature and solvent polarity, with nonpolar media favoring the isocyanide.

Phase-transfer catalysts, such as tetrabutylammonium fluoride (TBAF), enhance silylation efficiency by facilitating ion exchange in biphasic systems. This approach achieves yields exceeding 80% for thiocyanate intermediates, which can be thermally rearranged to isocyanides. However, traditional methods suffer from byproduct formation (e.g., LiCl) and require rigorous anhydrous conditions to prevent hydrolysis of the sensitive silyl group.

Table 1: Comparison of Traditional Silylation Methods

Reagent SystemSolventTemperature (°C)Yield (%)Isocyanide/Cyanide Ratio
Me$$_3$$SiCl + KCNTHF−78 to 25721:4
Me$$_3$$SiCl + TBAFCH$$2$$Cl$$2$$25881:3
HMDS + Me$$_3$$SiClToluene40–50951:5

Novel Catalytic Approaches for Regioselective Isocyanide Formation

Recent advances leverage transition-metal catalysts to bypass the cyanide-isocyanide equilibrium. Palladium(II) complexes, such as Pd(OAc)$$2$$, enable direct isocyanide insertion into aryl halides via Stille-type couplings. For instance, treating 4-iodotoluene with Me$$3$$SiNC in the presence of Pd(OAc)$$_2$$ and a phosphine ligand produces 4-tolyl isocyanide in 78% yield with >95% regioselectivity. This method circumvents the need for preformed cyanide precursors and operates under mild conditions (60°C, 12 h).

Lewis acid catalysts, including boron trifluoride (BF$$3$$) and trimethylaluminum (AlMe$$3$$), promote isocyanide stabilization through coordination. Computational studies reveal that AlMe$$3$$ lowers the isomerization barrier from Me$$3$$SiCN to Me$$_3$$SiNC by 8.2 kcal/mol, shifting the equilibrium ratio to 9:1 (isocyanide:cyanide). Such catalytic systems are particularly effective in polymer-supported reactions, where steric confinement further favors the isocyanide form.

Key Mechanistic Insight: The regioselectivity of Pd-catalyzed reactions arises from preferential oxidative addition of aryl halides to the metal center, followed by isocyanide insertion into the Pd–C bond. This step is rate-determining and sensitive to the electronic nature of the aryl substrate.

Solid-Phase Synthesis Techniques for Functionalized Derivatives

Solid-phase synthesis has emerged as a powerful tool for constructing Me$$_3$$SiNC-derived heterocycles. A representative protocol involves:

  • Resin Functionalization: Wang resin is derivatized with a primary amine via carbodiimide coupling.
  • Silylation: Treatment with Me$$_3$$SiCl and imidazole in DMF installs the trimethylsilyl group.
  • Isocyanide Generation: Exposure to trichloroacetyl chloride induces dehydration, yielding resin-bound isocyanide.

This approach achieves 90% purity for 1,2,4-triazole derivatives after cleavage with trifluoroacetic acid (TFA). The solid-phase framework minimizes side reactions and enables combinatorial library generation, as demonstrated in the synthesis of 3-phenyl-5-mercapto-4H-1,2,4-triazole.

Hydrogen Bond Acceptor Count

1

Exact Mass

99.050425826 g/mol

Monoisotopic Mass

99.050425826 g/mol

Heavy Atom Count

6

Dates

Last modified: 11-21-2023

Explore Compound Types